Deterenol hydrochloride
CAS No.: 23239-36-3
Cat. No.: VC0525737
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23239-36-3 |
|---|---|
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H |
| Standard InChI Key | KTOGVIILDSYTNS-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |
| Canonical SMILES | CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Deterenol hydrochloride, chemically designated as 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol hydrochloride, belongs to the class of arylalkylamines. Its crystalline structure is hygroscopic, with a melting point of 155–157°C and solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . The compound’s adrenergic activity stems from its ability to mimic endogenous catecholamines, such as epinephrine, by binding to beta-adrenergic receptors .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₂ | |
| Molecular Weight | 231.72 g/mol | |
| Melting Point | 155–157°C | |
| Solubility | Water, DMSO | |
| IUPAC Name | 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol hydrochloride |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of deterenol hydrochloride typically involves a two-step process:
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Condensation Reaction: ω-Bromoacetophenone reacts with isopropylamine in tetrahydrofuran (THF) in the presence of triethylamine, yielding an intermediate hypnone amine compound .
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Hydrogenation and Salt Formation: The intermediate undergoes catalytic hydrogenation using palladium on activated carbon, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt . This method achieves a yield of approximately 91% under optimized conditions .
Industrial-Scale Challenges
Industrial production requires stringent control over deuterium incorporation in labeled analogs (e.g., deterenol-d7 hydrochloride) and quality assurance to prevent contamination with related stimulants like phenpromethamine or octodrine .
Pharmacological Profile
Mechanism of Action
Deterenol hydrochloride acts as a non-selective beta-adrenergic agonist, binding to both beta-1 (cardiac) and beta-2 (pulmonary, vascular) receptors. Activation of adenylate cyclase increases intracellular cAMP levels, leading to:
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Cardiovascular Effects: Elevated heart rate and myocardial contractility .
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Lipolysis: Stimulation of adipose tissue triglyceride breakdown .
Receptor Affinity and Selectivity
Adverse Effects and Toxicity
Acute Toxicity
Adverse events reported in clinical and case studies include:
Chronic Exposure Risks
Prolonged use may lead to beta-receptor desensitization, exacerbating conditions like asthma or heart failure. Animal studies suggest potential hepatotoxicity at high doses, though human data remain limited .
Regulatory Status and Supplement Adulteration
Global Regulatory Bans
Deterenol hydrochloride is prohibited in sports under the World Anti-Doping Agency (WADA) code and banned in the EU, US, and Australia due to cardiovascular risks . Despite this, it persists in weight loss and pre-workout supplements, often alongside other stimulants like DMAA and octodrine .
Table 2: Regulatory Status by Region
| Region | Status | Reference |
|---|---|---|
| United States | Banned; FDA warnings issued | |
| European Union | Prohibited in supplements | |
| Australia | Schedule 4 (Prescription only) |
Supplement Contamination
A 2021 analysis of 17 US supplements labeled as containing deterenol found:
Analytical Detection Methods
Mass Spectrometry
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies deterenol and its metabolites in urine, with sulfate conjugates being the predominant excretory form (detectable up to 48 hours post-ingestion) . Deuterated internal standards (e.g., deterenol-d7) enhance quantification accuracy in pharmacokinetic studies .
Challenges in Testing
Co-administration with structurally similar stimulants (e.g., synephrine) complicates detection, necessitating high-resolution mass spectrometry for differentiation .
Research Gaps and Future Directions
Regulatory Recommendations
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